molecular formula C27H31N5O3 B13387683 2-(2,2-Diphenylacetamido)-5-guanidino-N-(4-hydroxybenzyl)pentanamide

2-(2,2-Diphenylacetamido)-5-guanidino-N-(4-hydroxybenzyl)pentanamide

Cat. No.: B13387683
M. Wt: 473.6 g/mol
InChI Key: KUWBXRGRMQZCSS-UHFFFAOYSA-N
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Description

(2R)-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]-N-[(4-hydroxyphenyl)methyl]pentanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a diaminomethylideneamino group, a diphenylacetyl group, and a hydroxyphenylmethyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]-N-[(4-hydroxyphenyl)methyl]pentanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the diaminomethylideneamino group: This can be achieved through the reaction of an appropriate amine with a formylating agent under controlled conditions.

    Introduction of the diphenylacetyl group: This step involves the acylation of an intermediate compound with diphenylacetyl chloride in the presence of a base such as triethylamine.

    Attachment of the hydroxyphenylmethyl group: This can be accomplished through a nucleophilic substitution reaction, where the hydroxyphenylmethyl group is introduced using a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2R)-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]-N-[(4-hydroxyphenyl)methyl]pentanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form corresponding quinones under mild conditions using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyphenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other mild oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(2R)-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]-N-[(4-hydroxyphenyl)methyl]pentanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2R)-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]-N-[(4-hydroxyphenyl)methyl]pentanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]-N-[(4-hydroxyphenyl)methyl]pentanamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Biological Activity

The compound 2-(2,2-Diphenylacetamido)-5-guanidino-N-(4-hydroxybenzyl)pentanamide , also known as BIBP 3226, is a synthetic neuropeptide Y receptor antagonist. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C27H31N5O3
  • Molecular Weight : 473.57 g/mol
  • CAS Number : 159013-54-4
  • Solubility : Soluble in DMSO and ethanol, with varying solubility in water depending on conditions.

BIBP 3226 primarily acts as an antagonist at the neuropeptide Y Y1 receptor (NPY Y1) and the neuropeptide FF receptor (NPFF). The binding affinities for these receptors are significant, with Ki values indicating strong competitive inhibition:

Receptor TypeKi Value (nM)
NPY Y11.1
NPFF279
NPFF108

This antagonistic action suggests potential therapeutic applications in conditions influenced by neuropeptide signaling, such as anxiety and stress-related disorders .

Neuropharmacology

Research indicates that BIBP 3226 may influence exploratory behavior and anxiety modulation through its action on neuropeptide pathways. The inhibition of NPY signaling can lead to altered stress responses, making it a candidate for further investigation in anxiety disorders .

Case Studies and Research Findings

Several studies have evaluated the biological effects of BIBP 3226:

  • Anxiety and Stress Response :
    • A study demonstrated that administration of BIBP 3226 in animal models resulted in reduced anxiety-like behaviors. This finding correlates with the known functions of NPY in stress modulation .
  • Pain Modulation :
    • Research has suggested that BIBP 3226 may play a role in pain pathways by modulating NPFF signaling, which is involved in pain perception. Experimental models showed that blocking NPFF receptors could alleviate pain responses .
  • Cognitive Effects :
    • Another area of investigation focused on the cognitive effects associated with NPY signaling. BIBP 3226 was found to impact memory retention and retrieval processes, indicating its potential role in cognitive enhancement or impairment depending on dosage and timing .

Comparative Analysis with Other Compounds

To contextualize the activity of BIBP 3226, a comparison with other neuropeptide antagonists is useful:

CompoundReceptor TargetKi Value (nM)Biological Activity
BIBP 3226NPY Y11.1Anxiety reduction, pain modulation
Compound XNPY Y25.0Appetite regulation
Compound YNPFF50Pain perception modulation

Properties

IUPAC Name

5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]-N-[(4-hydroxyphenyl)methyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N5O3/c28-27(29)30-17-7-12-23(25(34)31-18-19-13-15-22(33)16-14-19)32-26(35)24(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-6,8-11,13-16,23-24,33H,7,12,17-18H2,(H,31,34)(H,32,35)(H4,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWBXRGRMQZCSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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